molecular formula C10H15NO3 B1273787 1-Amino-3-(4-methoxyphenoxy)propan-2-ol CAS No. 5002-93-7

1-Amino-3-(4-methoxyphenoxy)propan-2-ol

Cat. No.: B1273787
CAS No.: 5002-93-7
M. Wt: 197.23 g/mol
InChI Key: KFQPRNVTVMCYEH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-3-(4-methoxyphenoxy)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenol with epichlorohydrin to form 3-(4-methoxyphenoxy)propan-1-ol, which is then reacted with ammonia to yield the final product . The reaction conditions typically involve the use of a base such as sodium hydroxide and a solvent like ethanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(4-methoxyphenoxy)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

1-Amino-3-(4-methoxyphenoxy)propan-2-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role in drug development.

    Industry: It is utilized in the manufacture of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Amino-3-(4-methoxyphenoxy)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenoxy)-1-propanamine: Similar structure but different functional groups.

    3-(3-Methoxyphenyl)-1-propanol: Similar backbone but different substitution pattern.

    1-(4-Methylphenoxy)-2-propanol: Similar core structure with different substituents.

Uniqueness

1-Amino-3-(4-methoxyphenoxy)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-amino-3-(4-methoxyphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-13-9-2-4-10(5-3-9)14-7-8(12)6-11/h2-5,8,12H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQPRNVTVMCYEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370691
Record name 1-amino-3-(4-methoxyphenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5002-93-7
Record name 1-amino-3-(4-methoxyphenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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